4-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-1-(thiophene-2-carbonyl)piperidine
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Description
4-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-1-(thiophene-2-carbonyl)piperidine is a useful research compound. Its molecular formula is C15H17N3OS2 and its molecular weight is 319.44. The purity is usually 95%.
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Mechanism of Action
Target of Action
It is known that 1,3,4-thiadiazole derivatives, which are part of the compound’s structure, have the ability to disrupt processes related to dna replication . This suggests that the compound may interact with enzymes or proteins involved in DNA replication.
Mode of Action
Given the potential target of action, it can be inferred that the compound might interact with its targets, leading to disruption of dna replication . This disruption could inhibit the replication of cells, including bacterial and cancer cells .
Biochemical Pathways
The downstream effects could include inhibited growth and proliferation of cells, particularly bacterial and cancer cells .
Pharmacokinetics
It is known that heterocyclic compounds like imidazole, which is structurally similar to thiadiazole, are highly soluble in water and other polar solvents This suggests that the compound might have good bioavailability
Result of Action
Given the potential disruption of dna replication, the compound could lead to inhibited growth and proliferation of cells, particularly bacterial and cancer cells . This could result in the death of these cells, potentially making the compound useful in antibacterial or anticancer therapies.
Action Environment
For instance, the fluorescence effects of certain 1,3,4-thiadiazole analogues have been studied in an aqueous medium containing different concentrations of hydrogen ions This suggests that the compound’s activity could be influenced by the pH of its environment
Properties
IUPAC Name |
[4-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]-thiophen-2-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3OS2/c19-15(12-2-1-9-20-12)18-7-5-11(6-8-18)14-17-16-13(21-14)10-3-4-10/h1-2,9-11H,3-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRHGPNHPALRIJZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN=C(S2)C3CCN(CC3)C(=O)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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